molecular formula C17H24BNO3 B8156821 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B8156821
M. Wt: 301.2 g/mol
InChI Key: XSNIGWNSNKCMCL-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a boronic acid derivative with a phenyl group and a cyclobutanecarboxamide moiety

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The aniline group is first converted to a boronic acid derivative through a reaction with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium on carbon (Pd/C).

  • Amidation Reaction: The boronic acid derivative is then subjected to an amidation reaction with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.

  • Reduction: The boronic acid moiety can be reduced to boronic esters or borane derivatives under specific conditions.

  • Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Palladium catalysts and bases like TEA are typically employed in cross-coupling reactions.

Major Products Formed:

  • Oxidation: Phenyl hydroxyl derivatives, quinones.

  • Reduction: Boronic esters, borane derivatives.

  • Substitution: Biaryls, biphenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and cellular processes involving boronic acids. Medicine: Industry: Utilized in the development of advanced materials and polymers with unique properties conferred by the boronic acid moiety.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where boronic acids are known to inhibit enzymes such as proteases and glycosidases. The cyclobutanecarboxamide group may also interact with specific molecular targets, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Uniqueness: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide stands out due to its specific structural features, particularly the cyclobutanecarboxamide group, which differentiates it from other boronic acid derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNIGWNSNKCMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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